molecular formula C10H18O B12659470 5-Octenal, 2,6-dimethyl- CAS No. 72845-35-3

5-Octenal, 2,6-dimethyl-

Cat. No.: B12659470
CAS No.: 72845-35-3
M. Wt: 154.25 g/mol
InChI Key: RMPKHUJAYKUKPH-ZKXNXJMVSA-N
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Description

5-Octenal, 2,6-dimethyl- is an organic compound with the molecular formula C10H18O. It is a type of aldehyde, characterized by the presence of a formyl group (-CHO) attached to a carbon chain. This compound is known for its distinct aroma and is often found in essential oils and natural extracts. It plays a significant role in various chemical and biological processes due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 5-Octenal, 2,6-dimethyl- involves the reaction of citronellal with 3-buten-2-one in the presence of diethylaminotrimethylsilane as a catalyst. The reaction is carried out in acetonitrile and heated at reflux for an extended period. The product is then purified through distillation .

Industrial Production Methods

In industrial settings, the production of 5-Octenal, 2,6-dimethyl- can be scaled up using similar synthetic routes. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of advanced distillation techniques helps in the efficient separation and purification of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Octenal, 2,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The double bonds in the carbon chain can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogens or other electrophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2,6-dimethyl-5-octenoic acid.

    Reduction: Formation of 2,6-dimethyl-5-octanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-Octenal, 2,6-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Octenal, 2,6-dimethyl- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity underlies its biological activity, including its antimicrobial and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Octenal, 2,6-dimethyl- stands out due to its specific structural features, such as the presence of both methyl groups and the aldehyde functionality. These features contribute to its unique reactivity and biological activity, making it a valuable compound in various applications.

Properties

CAS No.

72845-35-3

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(E,2S)-2,6-dimethyloct-5-enal

InChI

InChI=1S/C10H18O/c1-4-9(2)6-5-7-10(3)8-11/h6,8,10H,4-5,7H2,1-3H3/b9-6+/t10-/m0/s1

InChI Key

RMPKHUJAYKUKPH-ZKXNXJMVSA-N

Isomeric SMILES

CC/C(=C/CC[C@H](C)C=O)/C

Canonical SMILES

CCC(=CCCC(C)C=O)C

Origin of Product

United States

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